molecular formula C15H26N4OS B4639459 N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B4639459
M. Wt: 310.5 g/mol
InChI Key: WYRLJURTSZTHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a cycloheptyl group, an isopropyl group, and a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound.

    Attachment of the Cycloheptyl Group: The final step involves the attachment of the cycloheptyl group through an amide bond formation reaction.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo substitution reactions where the sulfanyl group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It has potential therapeutic applications in the treatment of various diseases due to its biological activity.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death. The compound’s sulfanyl group may also play a role in its mechanism of action by forming covalent bonds with target proteins.

Comparison with Similar Compounds

N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can be compared with other triazole derivatives such as:

    Fluconazole: A widely used antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal agent with enhanced activity against a broader spectrum of fungi.

    Trazodone: An antidepressant that also contains a triazole ring but has different pharmacological properties.

Properties

IUPAC Name

N-cycloheptyl-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4OS/c1-11(2)14-17-18-15(19(14)3)21-10-13(20)16-12-8-6-4-5-7-9-12/h11-12H,4-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRLJURTSZTHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C)SCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

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